2-Hex-5-enoxypropanoic acid

Olefin metathesis Thiol–ene click chemistry Hydroboration–oxidation

2-Hex-5-enoxypropanoic acid (CAS 1218998-90-3, predominantly the (R)-enantiomer) is a C9H16O3 chiral carboxylic acid bearing a terminal olefin on a hexyl ether side chain. The compound is catalogued as a specialty building block for medicinal chemistry and organic synthesis, with documented use as an intermediate in the preparation of macrocyclic hepatitis C virus (HCV) protease inhibitors.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
Cat. No. B13639232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hex-5-enoxypropanoic acid
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OCCCCC=C
InChIInChI=1S/C9H16O3/c1-3-4-5-6-7-12-8(2)9(10)11/h3,8H,1,4-7H2,2H3,(H,10,11)
InChIKeyAJARURYEKUWTFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hex-5-enoxypropanoic Acid: Chiral Building Block Procurement and Structural Identity Guide


2-Hex-5-enoxypropanoic acid (CAS 1218998-90-3, predominantly the (R)-enantiomer) is a C9H16O3 chiral carboxylic acid bearing a terminal olefin on a hexyl ether side chain . The compound is catalogued as a specialty building block for medicinal chemistry and organic synthesis, with documented use as an intermediate in the preparation of macrocyclic hepatitis C virus (HCV) protease inhibitors [1]. Physicochemical characterization remains limited in the public domain; computed logP is approximately 1.9 and topological polar surface area is 46.5 Ų . The terminal alkene and single chiral center at the α-carbon of the propanoic acid backbone define its reactivity profile and differentiate it from saturated or shorter-chain analogs.

Why 2-Hex-5-enoxypropanoic Acid Cannot Be Replaced by Generic 2-(Alkyloxy)propanoic Acids in Stereoselective Synthesis


Generic substitution among 2-(alkyloxy)propanoic acids is precluded by the confluence of three structural features that govern reactivity in downstream transformations: (i) the terminal C=C double bond, which is absent in the saturated 2-(hexyloxy)propanoic acid (CAS 153486-42-1) ; (ii) the six-carbon chain length, which imparts a calculated logP of ~1.9, distinct from the shorter-chain 2-(but-3-en-1-yloxy)propanoic acid (C7H12O3, CAS 566189-47-7) ; and (iii) the defined (R)-stereochemistry at the α-carbon, which is critical for chiral induction in enantioselective sequences such as those described for HCV protease inhibitor assembly [1]. Replacing the terminal alkene with a saturated chain eliminates the capacity for olefin metathesis, hydroboration–oxidation, or thiol–ene coupling. Altering chain length shifts both lipophilicity and the spatial reach of the reactive terminus, while racemization or enantiomeric inversion can abolish biological activity in stereosensitive targets. These interdependencies mean that even structurally close analogs are not functionally interchangeable in synthetic routes that depend on the precise spatial and electronic presentation of the terminal alkene.

Quantitative Differentiation Evidence: 2-Hex-5-enoxypropanoic Acid vs. Closest Structural Analogs


Terminal Alkene vs. Saturated Chain: Functional-Group Reactivity Comparison

2-Hex-5-enoxypropanoic acid possesses a terminal C=C bond that enables a suite of synthetically valuable transformations unavailable to its saturated counterpart, 2-(hexyloxy)propanoic acid (CAS 153486-42-1, C9H18O3). The unsaturated compound can undergo olefin cross-metathesis, hydroboration–oxidation, epoxidation, and radical thiol–ene coupling, whereas the saturated analog is limited to esterification, amidation, and ether-cleavage reactions . This functional-group distinction is binary: the terminal alkene is either present or absent. In the context of the HCV protease inhibitor patent WO 2010/033466 A1, the unsaturated side chain is explicitly incorporated into macrocyclic scaffolds where the alkene is presumed to participate in ring-closing metathesis or serve as a latent handle for further elaboration [1]. Procurement of the saturated analog would render such synthetic sequences inoperative.

Olefin metathesis Thiol–ene click chemistry Hydroboration–oxidation Synthetic intermediate

Chain Length Lipophilicity Differentiation: C6 vs. C4 Alkenyloxy Series

The six-carbon alkenyl chain of 2-hex-5-enoxypropanoic acid (C9H16O3, MW 172.22) yields a computed logP of approximately 1.83–1.9 , which is significantly higher than that of the four-carbon analog 2-(but-3-en-1-yloxy)propanoic acid (C7H12O3, MW 144.17). Although experimental logP for the butenyloxy analog is not publicly reported, the reduction of two methylene units predictably lowers logP by approximately 0.5–1.0 log units based on the Hansch π contribution of ~0.5 per methylene group. This difference in lipophilicity affects both chromatographic behavior during purification and partitioning in biphasic reaction systems. The longer C6 chain also positions the terminal alkene further from the carboxylic acid moiety, which can be critical in macrocyclization reactions where tether length dictates ring size and strain [1].

LogP Lipophilicity Chain-length optimization ADME

Enantiomeric Purity: (R)-Enantiomer vs. Racemic Mixture in Chiral Synthesis

The commercially supplied form of 2-hex-5-enoxypropanoic acid is the (R)-enantiomer (CAS 1218998-90-3, also designated (2R)-2-hex-5-enoxypropanoic acid) . Vendors such as AKSci supply the compound at ≥95% chemical purity, though enantiomeric excess (ee) values are not uniformly disclosed on all vendor certificates of analysis . The patent WO 2010/033466 A1 specifically identifies the (R)-stereochemistry in the exemplified macrocyclic structures (Page/Page column 67), indicating that the defined (R)-configuration is integral to the synthetic sequence and potentially to the biological activity of downstream products [1]. The racemic mixture, (R,S)-2-hex-5-enoxypropanoic acid, would yield a 1:1 mixture of diastereomers upon coupling with other chiral fragments, complicating purification and reducing the yield of the desired stereoisomer by up to 50%.

Enantioselective synthesis Chiral building block Stereochemical integrity Pharmaceutical intermediate

Storage and Handling: −20°C Requirement vs. Ambient-Stable Saturated Analogs

Vendor specifications for 2-hex-5-enoxypropanoic acid prescribe storage at −20°C, with a recommendation to centrifuge the original vial before opening to recover maximum product . In contrast, the saturated analog 2-(hexyloxy)propanoic acid is typically stored at ambient temperature in a cool, dry place . This differential storage requirement indicates that the terminal alkene and/or the chiral center of the target compound impart greater thermal or oxidative lability. The −20°C storage requirement has direct logistical and cost implications for procurement: it necessitates cold-chain shipping, dedicated freezer space, and controlled thawing protocols.

Cold storage Stability Shipping conditions Lab procurement

Documented Intermediate Status: HCV Protease Inhibitor Patent Precedent

2-Hex-5-enoxypropanoic acid is explicitly listed as a synthetic intermediate in WO Patent 2010/033466 A1 (assigned to Phenomix Corporation), appearing at Page/Page column 67 within the experimental section describing the preparation of macrocyclic HCV NS3 protease inhibitors [1]. This patent precedent provides documented provenance for the compound's use in a therapeutically relevant synthetic context. In contrast, no equivalent patent documentation has been identified for the saturated analog 2-(hexyloxy)propanoic acid or the shorter-chain 2-(but-3-en-1-yloxy)propanoic acid in peer-reviewed HCV inhibitor synthetic routes. The patent linkage serves as a de facto selection filter: researchers replicating or optimizing the Phenomix route must source the exact (R)-hex-5-enyloxy intermediate to maintain fidelity to the published procedure.

HCV protease inhibitor Macrocyclic synthesis Patent intermediate Medicinal chemistry

Physicochemical Property Profile: Computed logP and PSA vs. Isomeric C9H16O3 Compounds

Among compounds sharing the molecular formula C9H16O3, 2-hex-5-enoxypropanoic acid presents a distinct computed physicochemical profile: logP ≈ 1.83–1.9 and topological polar surface area (tPSA) of 46.53 Ų . Isomeric C9H16O3 compounds such as D-α,β-cyclohexylideneglycerol (CAS 95335-91-4), which contains a spirocyclic ketal rather than a linear alkenyl ether, exhibit different logP and PSA values as well as distinct reactivity profiles . This within-formula differentiation is critical when computational filtering is applied to compound libraries: two compounds with identical molecular formula and molecular weight (172.22 Da) can occupy different regions of property space relevant to permeability, solubility, and metabolic stability predictions. The linear, flexible hex-5-enyl chain of the target compound contrasts sharply with the rigid, cyclic architecture of cyclohexylideneglycerol, affecting conformational entropy and binding-mode sampling in target-based screens.

LogP Polar surface area Drug-likeness Physicochemical filtering

Validated Application Scenarios for 2-Hex-5-enoxypropanoic Acid Based on Quantitative Differentiation Evidence


Macrocyclic HCV Protease Inhibitor Synthesis via Ring-Closing Metathesis

The terminal alkene of 2-hex-5-enoxypropanoic acid serves as a metathesis handle in the construction of macrocyclic HCV NS3 protease inhibitors, as explicitly documented in WO Patent 2010/033466 A1 [1]. The (R)-enantiomer is incorporated into the macrocyclic scaffold at a defined position (Page/Page column 67), and the six-carbon tether length is critical for achieving the correct ring size. Substitution with the saturated analog eliminates the metathesis step; substitution with a shorter-chain alkenyl analog alters macrocycle geometry. This scenario is directly supported by the patent precedent documented in Section 3.

Thiol–Ene Click Chemistry for Bioconjugation or Library Functionalization

The terminal C=C bond of 2-hex-5-enoxypropanoic acid enables radical thiol–ene coupling, a click-chemistry transformation that proceeds with high atom economy under mild conditions. This reactivity is absent in the saturated analog 2-(hexyloxy)propanoic acid. The defined (R)-stereochemistry is retained through the thiol–ene reaction, making this compound suitable for constructing stereochemically defined conjugate libraries. This scenario derives from the alkene reactivity differentiation established in Section 3, Evidence Item 1.

Chiral Building Block for Diastereoselective Synthesis Requiring Cold-Chain Logistics

For laboratories executing stereoselective syntheses, the (R)-enantiomer of 2-hex-5-enoxypropanoic acid (CAS 1218998-90-3) provides a defined chiral center that, when coupled to other enantiopure fragments, yields a single diastereomer rather than a mixture. The −20°C storage requirement necessitates procurement planning that includes cold-chain shipping and freezer inventory, but this same requirement serves as a quality indicator that the supplier has characterized the compound's thermal lability. This scenario combines the enantiomeric purity evidence and the storage stability evidence from Section 3.

Physicochemical Property Screening for Fragment-Based or Diversity-Oriented Libraries

With a computed logP of ~1.9 and tPSA of 46.53 Ų, 2-hex-5-enoxypropanoic acid occupies a favorable region of drug-like property space for fragment-based screening . Its linear, flexible architecture contrasts with rigid cyclic C9H16O3 isomers such as cyclohexylideneglycerol derivatives, providing conformational diversity in screening sets. Procurement of this specific isomer ensures coverage of the linear alkenyl ether region of chemical space that spirocyclic or saturated analogs cannot access. This scenario is grounded in the isomeric differentiation evidence from Section 3, Evidence Item 6.

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